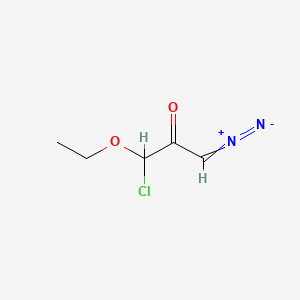
1-Chloro-3-diazo-1-ethoxypropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-diazo-1-ethoxypropan-2-one is a chemical compound with the molecular formula C5H7ClN2O2 It is known for its unique structure, which includes a diazo group, a chloro group, and an ethoxy group attached to a propanone backbone
Méthodes De Préparation
The synthesis of 1-Chloro-3-diazo-1-ethoxypropan-2-one typically involves the reaction of ethyl chloroacetate with diazomethane. The reaction conditions often require a controlled environment to ensure the safe handling of diazomethane, which is a highly reactive and potentially hazardous reagent. Industrial production methods may involve the use of specialized equipment to handle and contain the reactive intermediates and products .
Analyse Des Réactions Chimiques
1-Chloro-3-diazo-1-ethoxypropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Cycloaddition Reactions: The diazo group can participate in cycloaddition reactions, forming cyclic compounds. Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-Chloro-3-diazo-1-ethoxypropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-diazo-1-ethoxypropan-2-one involves its reactivity with various molecular targets. The diazo group can act as a source of nitrogen, participating in nitrogen transfer reactions. The chloro group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The ethoxy group can participate in esterification and other reactions, contributing to the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
1-Chloro-3-diazo-1-ethoxypropan-2-one can be compared with other diazo compounds, such as diazomethane and diazoacetate. Unlike diazomethane, which is a simple diazo compound, this compound has additional functional groups that enhance its reactivity and versatility. Similar compounds include:
Diazomethane: A simpler diazo compound used in various organic synthesis reactions.
Propriétés
Numéro CAS |
13984-37-7 |
|---|---|
Formule moléculaire |
C5H7ClN2O2 |
Poids moléculaire |
162.573 |
Nom IUPAC |
(Z)-3-chloro-1-diazonio-3-ethoxyprop-1-en-2-olate |
InChI |
InChI=1S/C5H7ClN2O2/c1-2-10-5(6)4(9)3-8-7/h3,5H,2H2,1H3/b4-3- |
Clé InChI |
COSLXJANWSCVAG-ARJAWSKDSA-N |
SMILES |
CCOC(C(=C[N+]#N)[O-])Cl |
Synonymes |
2-Propanone, 1-chloro-3-diazo-1-ethoxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















